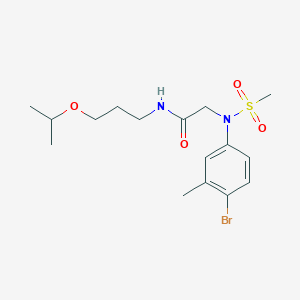
N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as DFP-10825, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been the focus of extensive scientific research due to its unique mechanism of action and promising results in preclinical studies.
Mechanism of Action
DFP-10825 inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, DFP-10825 disrupts the production of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, DFP-10825 has been shown to have anti-inflammatory and immunomodulatory effects. DFP-10825 has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to enhance the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for DHODH, as well as its ability to enhance the efficacy of other cancer treatments. However, DFP-10825 has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Future Directions
For research on DFP-10825 include the optimization of its chemical structure to improve its solubility and stability, as well as the investigation of its potential in combination therapies with other cancer treatments. Furthermore, the development of biomarkers for predicting response to DFP-10825 treatment could help to identify patients who are most likely to benefit from this therapy. Finally, the investigation of DFP-10825 in other diseases, such as autoimmune disorders and viral infections, could expand its potential clinical applications.
Synthesis Methods
The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 1,3-dibromopropane to form 2,4-difluoro-N-(1-bromo-3-propanyl)aniline. This intermediate is then reacted with piperidine-2,6-dione to yield N-(2,4-difluorophenyl)-4-(2-oxo-1-piperidinyl)butanamide. Finally, the butanamide is converted to the benzenesulfonamide derivative using benzenesulfonyl chloride.
Scientific Research Applications
DFP-10825 has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer. In preclinical studies, DFP-10825 has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Furthermore, DFP-10825 has been shown to enhance the efficacy of chemotherapy and radiotherapy in combination treatments.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-12-4-9-16(15(19)11-12)20-25(23,24)14-7-5-13(6-8-14)21-10-2-1-3-17(21)22/h4-9,11,20H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXXSIBLDIDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)





![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5236077.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)
